2-(2-methoxyethoxy)-N-(1-methoxypropan-2-yl)pyridine-4-carboxamide
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Overview
Description
2-(2-methoxyethoxy)-N-(1-methoxypropan-2-yl)pyridine-4-carboxamide is a synthetic organic compound Its structure includes a pyridine ring substituted with a carboxamide group, and it features methoxyethoxy and methoxypropan-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyethoxy)-N-(1-methoxypropan-2-yl)pyridine-4-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the pyridine ring: Starting from a suitable precursor, the pyridine ring can be constructed through cyclization reactions.
Introduction of the carboxamide group: This can be achieved by reacting the pyridine derivative with an appropriate amine under amide bond-forming conditions.
Substitution with methoxyethoxy and methoxypropan-2-yl groups: These groups can be introduced via nucleophilic substitution reactions using corresponding alkyl halides or alcohols.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyethoxy)-N-(1-methoxypropan-2-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the substituents on the pyridine ring or the side chains.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, alcohols, amines.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new alkyl or aryl groups.
Scientific Research Applications
2-(2-methoxyethoxy)-N-(1-methoxypropan-2-yl)pyridine-4-carboxamide may have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(2-methoxyethoxy)-N-(1-methoxypropan-2-yl)pyridine-4-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved would be specific to the biological system under study.
Comparison with Similar Compounds
Similar Compounds
2-(2-methoxyethoxy)pyridine-4-carboxamide: Lacks the methoxypropan-2-yl group.
N-(1-methoxypropan-2-yl)pyridine-4-carboxamide: Lacks the methoxyethoxy group.
Pyridine-4-carboxamide: The simplest form, lacking both methoxyethoxy and methoxypropan-2-yl groups.
Uniqueness
2-(2-methoxyethoxy)-N-(1-methoxypropan-2-yl)pyridine-4-carboxamide is unique due to the presence of both methoxyethoxy and methoxypropan-2-yl groups, which may confer distinct chemical and biological properties compared to its simpler analogs.
Properties
IUPAC Name |
2-(2-methoxyethoxy)-N-(1-methoxypropan-2-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c1-10(9-18-3)15-13(16)11-4-5-14-12(8-11)19-7-6-17-2/h4-5,8,10H,6-7,9H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZXXBOLOMRMDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C1=CC(=NC=C1)OCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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